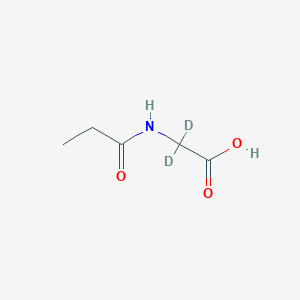
n-Propionylglycine-2,2-d2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Propionylglycine-2,2-d2 is a deuterium-labeled compound, specifically a stable isotope of N-Propionylglycine. It is used in various scientific research applications due to its unique properties, including its molecular formula C5H7D2NO3 and molecular weight of 133.14 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Propionylglycine-2,2-d2 involves the incorporation of deuterium atoms into the N-Propionylglycine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the desired product with high isotopic purity. The production is carried out under strict quality control measures to ensure consistency and reliability .
Análisis De Reacciones Químicas
Types of Reactions
N-Propionylglycine-2,2-d2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
N-Propionylglycine-2,2-d2 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of N-Propionylglycine-2,2-d2 involves its incorporation into biological molecules, allowing researchers to track its movement and transformation within biological systems. The deuterium atoms provide a distinct signal in spectroscopic analyses, making it easier to study molecular interactions and pathways .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to N-Propionylglycine-2,2-d2 include:
- N-Propionylglycine
- N-Acetylglycine
- N-Butyrylglycine
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in spectroscopic and kinetic studies. The presence of deuterium atoms enhances the stability and allows for more precise tracking in various applications .
Propiedades
Fórmula molecular |
C5H9NO3 |
|---|---|
Peso molecular |
133.14 g/mol |
Nombre IUPAC |
2,2-dideuterio-2-(propanoylamino)acetic acid |
InChI |
InChI=1S/C5H9NO3/c1-2-4(7)6-3-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i3D2 |
Clave InChI |
WOMAZEJKVZLLFE-SMZGMGDZSA-N |
SMILES isomérico |
[2H]C([2H])(C(=O)O)NC(=O)CC |
SMILES canónico |
CCC(=O)NCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


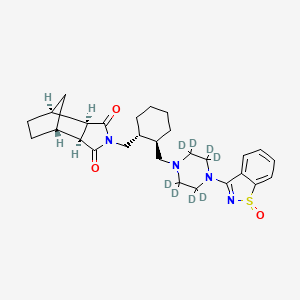
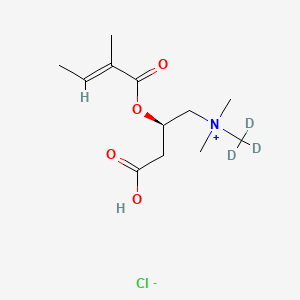
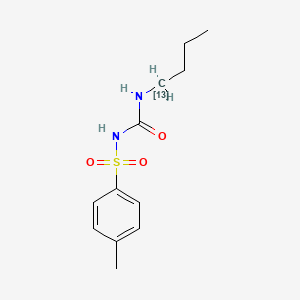
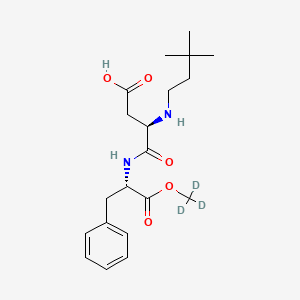
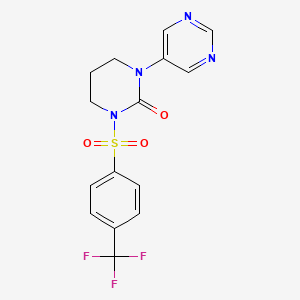
![3-[4-(7-methoxy-1-oxo-2,3-dihydro-1H-isoindol-4-yl)phenyl]-1-(3-methylphenyl)urea](/img/structure/B12418304.png)
![sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate](/img/structure/B12418315.png)
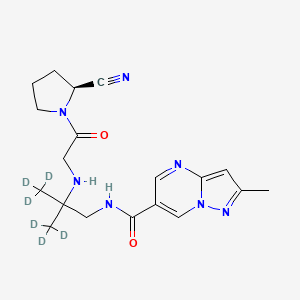
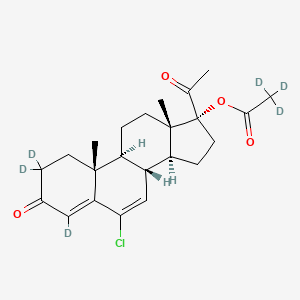
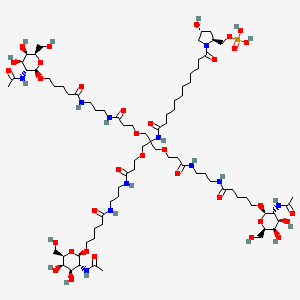
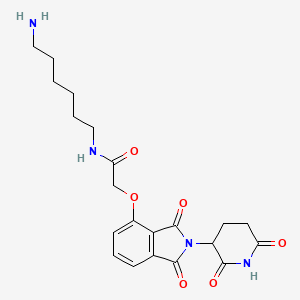
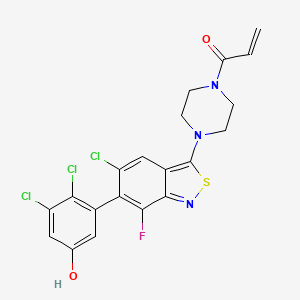
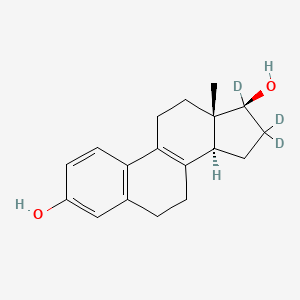
![N-[3-fluoro-4-[6-methoxy-7-(3-morpholin-4-ylpropoxy)quinolin-4-yl]oxyphenyl]-5-methyl-4-oxo-1-phenylpyridazine-3-carboxamide](/img/structure/B12418357.png)
